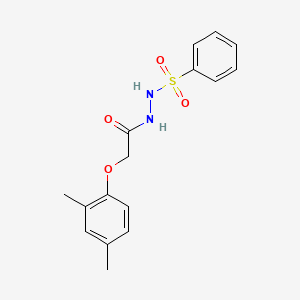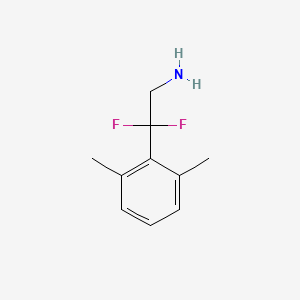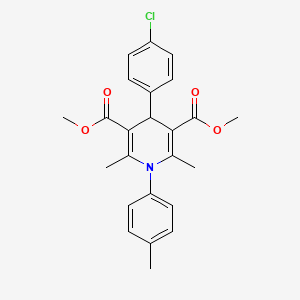![molecular formula C17H13F3N2O B12457776 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12457776.png)
4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a compound belonging to the benzodiazepine class, which is known for its wide range of pharmacological effects Benzodiazepines are commonly used for their anxiolytic, hypnotic, and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol typically involves the reaction of aminobenzophenones with appropriate reagents under controlled conditions. One common method includes the use of continuous flow chemistry, which allows for efficient and scalable production of benzodiazepines . The process involves a series of reactions including acylation, cyclization, and reduction steps.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through automated flow synthesis platforms. These platforms enable the continuous production of benzodiazepines with high yield and purity. The use of microfluidic systems and real-time monitoring ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic group allows for electrophilic substitution reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Halogenated benzodiazepine compounds.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on various biological pathways and its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The trifluoromethyl group contributes to its high affinity and selectivity for the GABA receptors .
Vergleich Mit ähnlichen Verbindungen
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Fludiazepam: Shares structural similarities and pharmacological effects.
Uniqueness: 4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is unique due to the presence of the trifluoromethyl group, which enhances its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H13F3N2O |
|---|---|
Molekulargewicht |
318.29 g/mol |
IUPAC-Name |
4-methyl-2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C17H13F3N2O/c1-10-6-7-15(23)11(8-10)14-9-16(17(18,19)20)22-13-5-3-2-4-12(13)21-14/h2-9,22-23H,1H3 |
InChI-Schlüssel |
HFYKGDZCXAKCIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3NC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


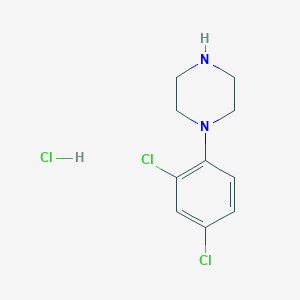
![3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)

![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)
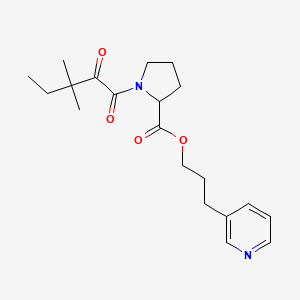
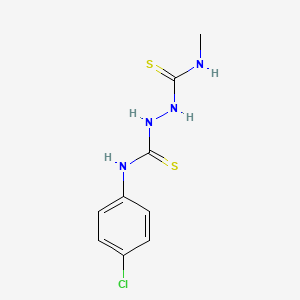
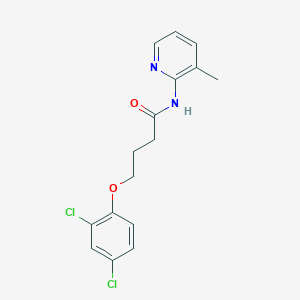
![N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12457775.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)
